molecular formula C18H10F13NO2 B11994843 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate

Cat. No.: B11994843
M. Wt: 519.3 g/mol
InChI Key: TWRRPBYPNYEXRH-UHFFFAOYSA-N
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Description

NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER is a complex organic compound with the molecular formula C18H10F13NO2 and a molecular weight of 519.265 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a highly fluorinated heptyl ester group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER typically involves the reaction of naphthalen-1-yl isocyanate with a fluorinated alcohol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carbamic acid, while reduction could produce the corresponding alcohol .

Scientific Research Applications

NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER involves its interaction with specific molecular targets. The highly fluorinated heptyl ester group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER lies in its highly fluorinated heptyl ester group, which imparts distinctive chemical and physical properties. This makes it particularly useful in applications requiring high stability and lipophilicity .

Properties

Molecular Formula

C18H10F13NO2

Molecular Weight

519.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C18H10F13NO2/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)8-34-12(33)32-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,32,33)

InChI Key

TWRRPBYPNYEXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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